4-(1-Piperazinyl)-1H-benzimidazole trihydrobromide
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Overview
Description
4-(piperazin-1-yl)-1H-benzo[d]imidazole trihydrobromide is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The addition of a piperazine moiety to the benzimidazole structure enhances its pharmacological potential, making it a compound of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(piperazin-1-yl)-1H-benzo[d]imidazole trihydrobromide typically involves the reaction of benzimidazole with piperazine under specific conditions. One common method includes the use of a solvent such as ethanol or methanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product. The reaction can be represented as follows:
- Benzimidazole + Piperazine → 4-(piperazin-1-yl)-1H-benzo[d]imidazole
- The product is then treated with hydrobromic acid to form the trihydrobromide salt.
Industrial Production Methods
In an industrial setting, the production of 4-(piperazin-1-yl)-1H-benzo[d]imidazole trihydrobromide may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(piperazin-1-yl)-1H-benzo[d]imidazole trihydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the benzimidazole ring or the piperazine moiety.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can produce a variety of alkylated or acylated derivatives.
Scientific Research Applications
4-(piperazin-1-yl)-1H-benzo[d]imidazole trihydrobromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential antimicrobial and antiviral activities.
Medicine: Research is ongoing to explore its anticancer properties and its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(piperazin-1-yl)-1H-benzo[d]imidazole trihydrobromide involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound may inhibit the synthesis of nucleic acids or proteins in microorganisms. For its anticancer properties, it may interfere with cell division or induce apoptosis in cancer cells. The exact molecular pathways and targets can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
4-(piperazin-1-yl)-1H-benzimidazole: This compound lacks the trihydrobromide salt form but shares a similar core structure.
Benzimidazole derivatives: Other derivatives of benzimidazole, such as 2-(piperazin-1-yl)benzimidazole, also exhibit similar biological activities.
Uniqueness
4-(piperazin-1-yl)-1H-benzo[d]imidazole trihydrobromide is unique due to the presence of both the piperazine and benzimidazole moieties, which contribute to its enhanced pharmacological properties. The trihydrobromide salt form also improves its solubility and stability, making it more suitable for various applications.
Properties
CAS No. |
84806-71-3 |
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Molecular Formula |
C11H17Br3N4 |
Molecular Weight |
444.99 g/mol |
IUPAC Name |
4-piperazin-1-yl-1H-benzimidazole;trihydrobromide |
InChI |
InChI=1S/C11H14N4.3BrH/c1-2-9-11(14-8-13-9)10(3-1)15-6-4-12-5-7-15;;;/h1-3,8,12H,4-7H2,(H,13,14);3*1H |
InChI Key |
WPEOQBGHNTUXON-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC3=C2N=CN3.Br.Br.Br |
Origin of Product |
United States |
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